molecular formula C7H5BrFNO3 B2999000 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene CAS No. 1807044-38-7

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene

Cat. No.: B2999000
CAS No.: 1807044-38-7
M. Wt: 250.023
InChI Key: LXZVWEKKQZHWOI-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It belongs to the class of nitroaromatics, which are characterized by the presence of a nitro group (-NO2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes:

    Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a bromine source like N-bromosuccinimide (NBS).

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.

    Methoxylation: The methoxy group is typically introduced via a nucleophilic substitution reaction using methanol in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and bromine.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products:

    Aminated Derivatives: From reduction of the nitro group.

    Carboxylated Derivatives: From oxidation of the methoxy group.

Scientific Research Applications

1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to targets.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 1-Bromo-4-nitrobenzene

Uniqueness: 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the nitro and methoxy groups, provides a distinct set of properties that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-3-fluoro-4-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZVWEKKQZHWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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